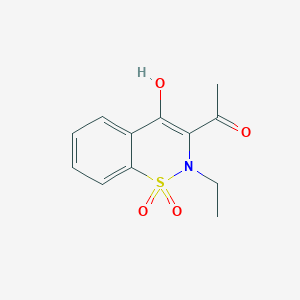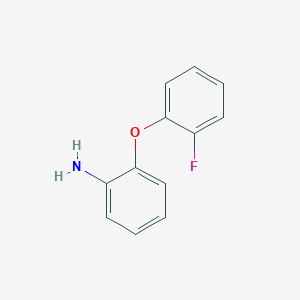
2-(2-Fluorophenoxy)aniline
Vue d'ensemble
Description
2-(2-Fluorophenoxy)aniline is an organic compound with the chemical formula C12H10FNO . It has a molecular weight of 203.22 . This compound is an important intermediate in the synthesis of several pharmaceutical compounds.
Molecular Structure Analysis
The linear formula of 2-(2-Fluorophenoxy)aniline is C12H10FNO . The average mass is 203.212 Da and the monoisotopic mass is 203.074646 Da .Physical And Chemical Properties Analysis
2-(2-Fluorophenoxy)aniline has a density of 1.22g/cm^3 . Its boiling point is 271.715°C at 760 mmHg and its flash point is 118.129°C .Applications De Recherche Scientifique
Synthesis of Fluorescent Carbon Dioxide-Based Polycarbonates
- Summary of Application: This compound is used in the synthesis of fluorescent carbon dioxide-based polycarbonates. These polycarbonates can serve as a probe for the rapid detection of aniline in the environment and its biomarkers in urine .
- Methods of Application: The fluorescent third monomer cyano-stilbene epoxide M and ternary copolymerized it with carbon dioxide (CO2) and propylene oxide (PO) to synthesize carbon dioxide-based polycarbonate (PPCM) with fluorescence recognition functions .
- Results or Outcomes: The PPCM fluorescent probe exhibited typical aggregation-induced luminescence properties and could be quenched by aniline compounds. The probe presented anti-interference-specific selectivity for aniline compounds, and the detection limit was 1.69 × 10 −4 M .
Treatment of Aniline-Containing Wastewater
- Summary of Application: “2-(2-Fluorophenoxy)aniline” is used in the electrochemical oxidation process to degrade aniline-containing wastewater .
- Methods of Application: The electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .
- Results or Outcomes: The influence of anode materials, electrolyte, NaCl concentration, current density, and aniline initial concentration on COD removal, ICE, and Ep were studied .
Synthesis of New 2-Aminopyrimidine Derivatives
- Summary of Application: “2-(2-Fluorophenoxy)aniline” can be used in the synthesis of new 2-aminopyrimidine derivatives. These derivatives have shown promising antitrypanosomal and antiplasmodial activities .
- Methods of Application: The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Use in Pharmaceuticals and Agrochemicals
- Summary of Application: Anilines, such as “2-(2-Fluorophenoxy)aniline”, are commonly found in pharmaceuticals, agrochemicals, antioxidants, and precursors for materials .
- Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical or agrochemical product being produced .
- Results or Outcomes: The outcomes can also vary widely, but in general, anilines are critical components in many pharmaceutical and agrochemical products .
Synthesis of New 2-Aminopyrimidine Derivatives
- Summary of Application: “2-(2-Fluorophenoxy)aniline” can be used in the synthesis of new 2-aminopyrimidine derivatives. These derivatives have shown promising antitrypanosomal and antiplasmodial activities .
- Methods of Application: The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Use in Pharmaceuticals and Agrochemicals
- Summary of Application: Anilines, such as “2-(2-Fluorophenoxy)aniline”, are commonly found in pharmaceuticals, agrochemicals, antioxidants and precursors for materials .
- Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical or agrochemical product being produced .
- Results or Outcomes: The outcomes can also vary widely, but in general, anilines are critical components in many pharmaceutical and agrochemical products .
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXQFVNBSTBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589735 | |
| Record name | 2-(2-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)aniline | |
CAS RN |
391906-76-6 | |
| Record name | 2-(2-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



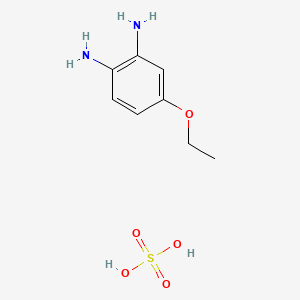
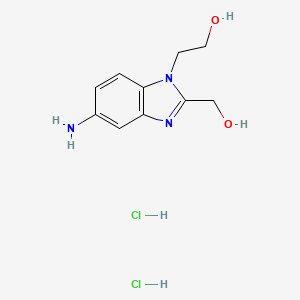


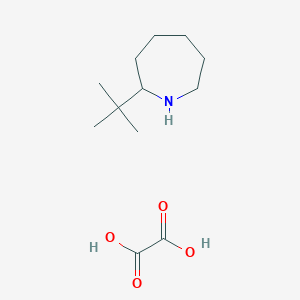


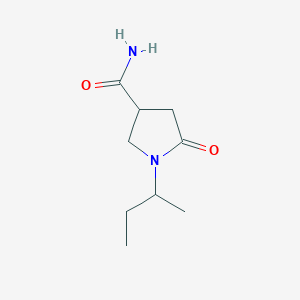
![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

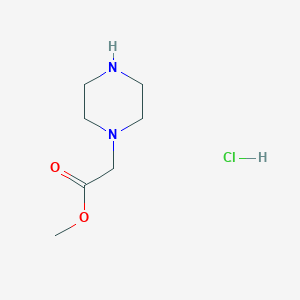
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
